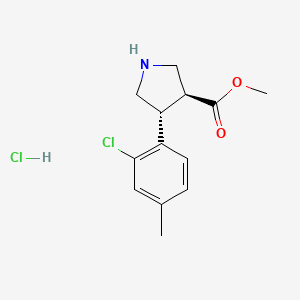

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride

Descripción general

Descripción

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 2-chloro-4-methylphenyl group and a carboxylate ester, making it a molecule of interest for its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Substitution with 2-chloro-4-methylphenyl Group:

Esterification: The carboxylate ester is formed through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's chemical structure is characterized by a pyrrolidine ring with a carboxylate group and a chloro-substituted phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 267.73 g/mol. The compound is typically available in hydrochloride salt form, enhancing its solubility and stability for various applications.

Neuropharmacology

Recent studies have indicated that derivatives of pyrrolidine compounds, including methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride, exhibit neurotropic effects. These compounds promote neurite outgrowth and neuronal repair mechanisms, making them candidates for treating neurodegenerative diseases and peripheral nerve injuries. For instance, research on similar compounds has shown their potential in enhancing neuronal repair following spinal cord injuries through the regulation of neurite outgrowth .

Antitumor Activity

Pyrrolidine derivatives have been investigated for their antitumor properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Studies suggest that compounds with similar configurations can selectively inhibit certain kinases involved in tumorigenesis, thus presenting a promising avenue for cancer therapy .

Analgesic Properties

The compound has also been explored for its analgesic effects. Some related pyrrolidine derivatives have demonstrated efficacy in pain management by modulating neurotransmitter systems involved in pain perception. This application is particularly relevant for developing new analgesics that can alleviate chronic pain conditions without the side effects associated with traditional opioids.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The methodologies often include alkylation reactions followed by cyclization processes to construct the pyrrolidine framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmacology. Preliminary toxicological assessments suggest that while the compound can be harmful if ingested or if it comes into contact with skin, it does not exhibit significant acute toxicity at therapeutic doses . Comprehensive studies are required to evaluate its long-term safety and potential side effects.

Case Studies and Research Findings

Several case studies highlight the effectiveness of similar pyrrolidine derivatives in clinical settings:

- Neurotropic Drug Development : In vitro studies using PC12 neuronal models have shown that certain derivatives promote significant neurite outgrowth, indicating their potential as neurotropic agents for conditions like polyneuropathy .

- Cancer Treatment Trials : Clinical trials involving pyrrolidine-based compounds have reported positive outcomes in inhibiting tumor growth in specific cancer types, supporting further investigation into their therapeutic mechanisms .

Mecanismo De Acción

The mechanism by which Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride: Similar structure but lacks the methyl group on the aromatic ring.

Methyl (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride: Similar structure but lacks the chlorine atom on the aromatic ring.

Uniqueness

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of both the chlorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H12ClNO2

- Molecular Weight : 225.67 g/mol

- CAS Number : 1047651-79-5

The compound features a pyrrolidine structure with a chloro-substituted phenyl group, which is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the context of neuropharmacology and oncology. The presence of the chloro-substituent enhances its binding affinity to certain receptors, potentially influencing neurotransmitter systems.

Binding Affinity Studies

A study examining the structure-activity relationship (SAR) of similar compounds found that halogenated phenyl groups significantly improve binding affinity to NMDA receptors. For instance, compounds with a 4-chloro substituent demonstrated a Ki value of 0.63 μM for NMDA receptor binding, suggesting that Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride may exhibit similar properties .

Anticancer Properties

In vitro studies have shown that Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride can induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound resulted in a significant increase in caspase-3 activation, a marker for apoptosis, across multiple breast cancer cell lines including MDA-MB-231 and Hs 578T .

| Cell Line | Caspase-3 Activation (Fold Increase) |

|---|---|

| MDA-MB-231 | 7.99 |

| Hs 578T | 2.13 |

| BT-20 | 1.06 |

This data indicates a dose-dependent response where higher concentrations correlate with increased apoptotic signaling.

Neuropharmacological Effects

The compound's interaction with glutamate receptors suggests potential applications in treating neurological disorders. Preliminary findings indicate that it may function as an antagonist at specific ionotropic glutamate receptors, potentially modulating excitatory neurotransmission .

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the apoptotic effects of Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride on breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound for 72 hours.

- Results : Significant induction of apoptosis was observed, particularly in triple-negative breast cancer cells.

-

Neuropharmacological Assessment :

- Objective : To assess the binding affinity to NMDA receptors.

- Method : Radiolabeled ligand binding assays were conducted.

- Results : The compound exhibited high affinity for NMDA receptors, indicating potential therapeutic effects in neurodegenerative diseases.

Propiedades

IUPAC Name |

methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2.ClH/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMREIJJDYBFTE-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CNCC2C(=O)OC)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.